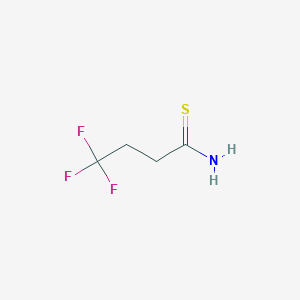
4,4,4-Trifluorobutanethioamide
Descripción general
Descripción
4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula of C4H6F3NS . It has a molecular weight of 157.16 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4,4-Trifluorobutanethioamide is 1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) and the InChI key is QSVASTDIGBZAPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutanethioamide is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Asymmetric Synthesis
4,4,4-Trifluorobutanethioamide is utilized in the asymmetric synthesis of amino acids. An example is the synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction (Soloshonok et al., 2006).
2. Catalysis in Alkylation
Trifluorobutanethioamide derivatives are used in catalytic processes. For instance, triflic acid, in combination with trifluoroethanol, is used in the alkylation of isobutane and butene, showing high selectivity and efficiency (Ren et al., 2012).
3. Chemical Synthesis and Evaluation
In chemical synthesis, libraries of compounds like 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides are synthesized starting from trifluorobutanethioamide derivatives, showing the versatility of these compounds in generating diverse chemical libraries (Donohue et al., 2002).
4. Synthesis and Applications in Organic Chemistry
Triflamides, including derivatives of trifluorobutanethioamide, are significant in various organic reactions due to their chemical properties like high NH-acidity and electron-withdrawing nature. They are used in reactions like cycloaddition, Friedel–Crafts reactions, and more (Moskalik & Astakhova, 2022).
5. Use in Photopolymerization Monitoring
Derivatives of trifluorobutanethioamide, such as 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, are used as fluorescent probes in monitoring photopolymerization processes, demonstrating their utility in real-time monitoring of chemical processes (Ortyl et al., 2014).
6. Structural Studies and Hydrogenation
Trifluorobutanethioamide derivatives are subjects of structural chemistry studies. For example, the hydrogenation of specific derivatives and their analysis via X-ray diffraction provides insight into their molecular structures (Glaser et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
4,4,4-trifluorobutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVASTDIGBZAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanethioamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)
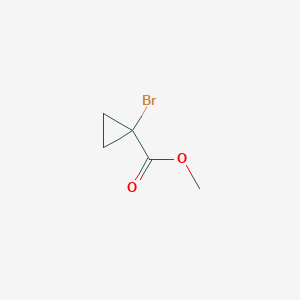
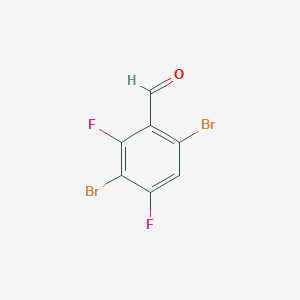
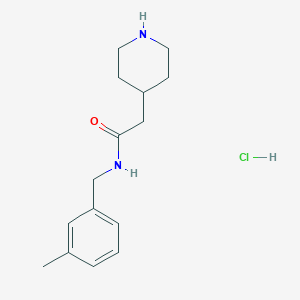


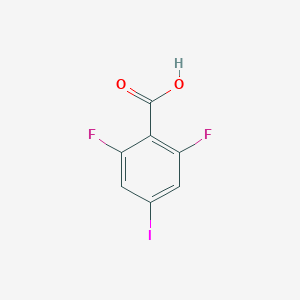
![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
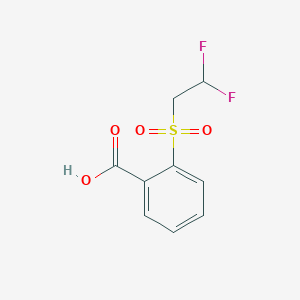
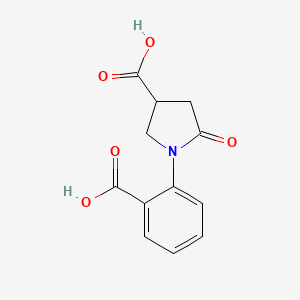
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
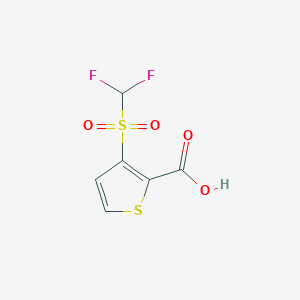
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)